Sodium cyclobutylmethanesulfinate
Description
Sodium cyclobutylmethanesulfinate is an organosulfur compound with the molecular formula C5H11NaO2S. It is a sodium salt of cyclobutylmethanesulfinic acid and is known for its versatile reactivity in various chemical processes. This compound is part of the broader class of sodium sulfinates, which are widely used as building blocks in organic synthesis due to their ability to form S–S, N–S, and C–S bonds .
Properties
Molecular Formula |
C5H9NaO2S |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
sodium;cyclobutylmethanesulfinate |
InChI |
InChI=1S/C5H10O2S.Na/c6-8(7)4-5-2-1-3-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 |
InChI Key |
FFDNFMVMTRLVKH-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C1)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cyclobutylmethanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethanesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium cyclobutylmethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various organosulfur compounds, depending on the substituents involved.
Scientific Research Applications
Sodium cyclobutylmethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylating agent in organic synthesis, facilitating the formation of sulfonamides, sulfones, and other sulfur-containing compounds.
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of sodium cyclobutylmethanesulfinate involves its ability to donate sulfinyl groups to various substrates. This donation can occur through nucleophilic substitution or radical-mediated processes. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate. In biological systems, it may interact with enzymes and proteins, modifying their function through sulfinylation .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium ethanesulfinate
- Sodium propanesulfinate
Comparison: Sodium cyclobutylmethanesulfinate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its linear counterparts. This uniqueness can influence its reactivity and the types of products formed in chemical reactions. For example, the cyclobutyl group can introduce ring strain, making certain reactions more favorable or selective .
Biological Activity
Sodium cyclobutylmethanesulfinate is a compound of increasing interest in the fields of organic chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse scientific literature and research findings.
Chemical Structure and Properties
This compound can be classified as a sulfonate ester, characterized by the presence of a cyclobutane ring and a methanesulfonate group. The unique structure imparts distinct chemical properties that facilitate various biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C5H11NaO3S |
| Molecular Weight | 182.20 g/mol |
| Solubility | Soluble in water |
| Appearance | White crystalline powder |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The methanesulfonate group acts as a leaving group in nucleophilic substitution reactions, while the cyclobutane ring can participate in conformational changes that affect molecular recognition processes.
- Nucleophilic Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives that may exhibit different biological properties.
- Redox Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, which may enhance the compound's reactivity and biological efficacy.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties.
Antimicrobial Activity
Studies have shown that compounds with similar structures to this compound possess significant antimicrobial properties. For instance, cyclobutane-containing alkaloids have been reported to exhibit activity against various pathogens:
- Minimum Inhibitory Concentration (MIC): Compounds derived from cyclobutane structures have demonstrated MIC values as low as 0.41 μM against pathogens like Cryptococcus neoformans and Trichophyton rubrum .
Anticancer Potential
The potential anticancer activity of this compound is supported by its ability to modulate biochemical pathways involved in cell proliferation and apoptosis. Research into related sulfonate compounds has indicated:
- Mechanisms: Induction of apoptosis in cancer cells through activation of caspase pathways.
- In vitro Studies: Preliminary studies suggest that derivatives may inhibit tumor growth in various cancer cell lines.
Case Studies
Several case studies highlight the biological applications and therapeutic potential of this compound:
- Study on Antifungal Activity:
- Antitumor Research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
